![molecular formula C7H4BrN3O B3027230 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1256353-15-7](/img/structure/B3027230.png)
8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one
Übersicht
Beschreibung
“8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C7H4BrN3 . It has an average mass of 210.031 Da and a monoisotopic mass of 208.958847 Da .
Synthesis Analysis
The synthesis of pyrazolo[4,3-d]pyrimidine compounds, which are structurally similar to “this compound”, has been reported . These compounds were designed and synthesized for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridopyrimidine core with a bromine atom attached at the 8-position .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Tautomeric Forms
8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one derivatives demonstrate varied hydrogen-bonding patterns and tautomeric forms in crystal structures. Studies have explored how different atoms, like chlorine and bromine, interact within these structures, highlighting their significance in crystal packing and the formation of R2(2)(8) hydrogen-bond patterns (Gerhardt & Bolte, 2016).
Synthesis and Chemical Reactions
Research has focused on the synthesis of pyrido[4,3-d]pyrimidines from various precursors. For instance, pyrano[4,3-d]pyrimidin-5-ones yield pyrido[4,3-d]pyrimidin-5(6H)-ones when treated with amines, showcasing the compound's versatility in chemical reactions (Ismail & Wibberley, 1968).
Applications in Medicinal Chemistry
Significant research has been conducted on the utility of this compound in medicinal chemistry, especially in the synthesis of kinase inhibitors. For example, it has been used in the design of novel inhibitors targeting Ser/Thr kinases, which are crucial for developing targeted cancer therapies (Loidreau et al., 2015).
Microwave-Assisted Synthesis
There is also a focus on improving the synthesis methods of pyrido[4,3-d]pyrimidines. Microwave irradiation has been utilized to enhance yields and reduce by-products, demonstrating the compound's role in the advancement of synthetic chemistry techniques (Sun et al., 2018).
Anticancer Activity
Some derivatives of this compound have been tested for anticancer properties. Specific compounds have shown potent antitumor activity, indicating their potential use in cancer treatment (Elgohary & El-Arab, 2013).
Molecular Modeling and Docking Studies
Molecular modeling studies involving this compound derivatives have been conducted to understand their interaction with biological targets. These studies are essential for designing drugs with specific inhibitory activities against targeted enzymes or receptors (Deau et al., 2013).
Inhibition of Tyrosine Kinase Activity
Derivatives of this compound have been identified as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This finding is significant in the context of cancer therapy, as EGFR is a key target in many cancer treatments (Thompson et al., 1995).
Antimicrobial and Antinociceptive Effects
Studies have also explored the antibacterial and antinociceptive effects of pyrimidine derivatives, including those related to this compound. These derivatives have shown efficacy against various bacterial strains and potential use in pain management (Waheed et al., 2008).
Corrosion Inhibition
In the field of materials science, pyrimidine derivatives, including those related to this compound, have been investigated as corrosion inhibitors for metals in acidic environments. This application is crucial in industrial processes and maintenance of infrastructure (Yadav et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-bromo-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHMLXRGCLNKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280324 | |
| Record name | 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256353-15-7 | |
| Record name | 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256353-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027148.png)




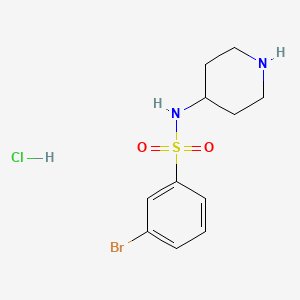
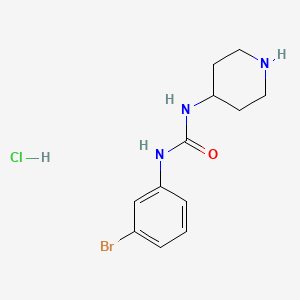
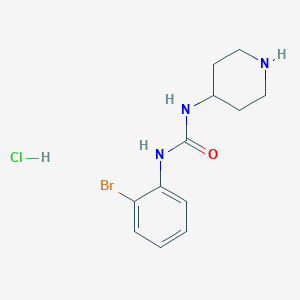
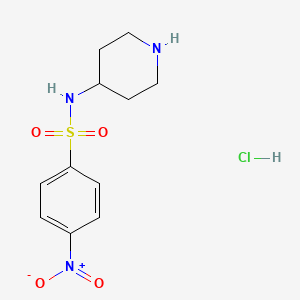

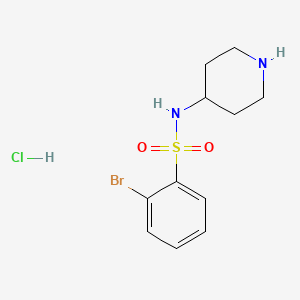
![tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027165.png)


